molecular formula C18H19FN4 B6058772 N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6058772
M. Wt: 310.4 g/mol
InChI Key: XOZGKWITVKFFQP-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a cyclopentyl group, a 4-fluorophenyl group, a methyl group, and an amine group .


Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrimidine compounds often involves the reaction of a 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile with guanidine . The reaction is typically carried out in a solvent like methanol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, along with the attached cyclopentyl, 4-fluorophenyl, methyl, and amine groups . The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For instance, the amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Antitubercular Agent

Pyrazolo[1,5-a]pyrimidines have been explored for their potential as antitubercular agents. The structural analogs of this compound have shown promising results against Mycobacterium tuberculosis . For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for their minimum inhibitory concentration (MIC) against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis, with some compounds displaying in vitro activity .

Anti-Inflammatory Activity

The pyrimidine moiety is known for its anti-inflammatory properties. Research has indicated that pyrimidine derivatives can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This suggests that N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine could be a candidate for developing new anti-inflammatory drugs.

Pharmacokinetic Studies

The physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their molecular weight and ClogP values, are conducive to maintaining drug-likeness during lead optimization. This makes them suitable subjects for pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its anticancer activity . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.

properties

IUPAC Name

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4/c1-12-10-17(22-15-4-2-3-5-15)23-18(21-12)16(11-20-23)13-6-8-14(19)9-7-13/h6-11,15,22H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZGKWITVKFFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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